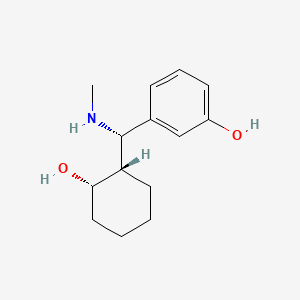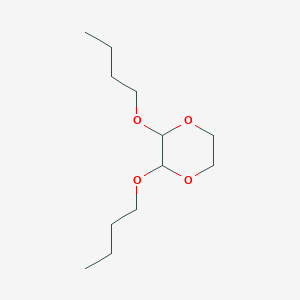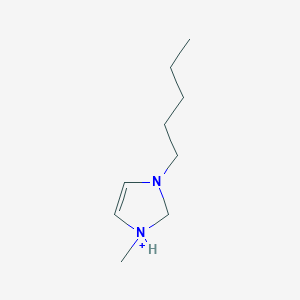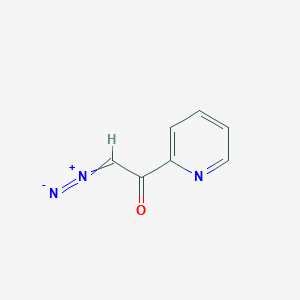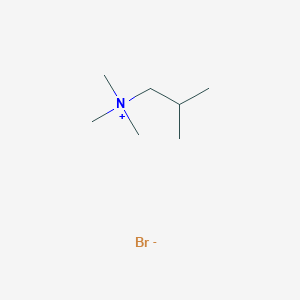
N,N,N,2-Tetramethylpropan-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N,2-Tetramethylpropan-1-aminium bromide is a quaternary ammonium compound known for its diverse applications in various fields. It is characterized by its molecular formula C7H16NBr and is often used in scientific research due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N,2-Tetramethylpropan-1-aminium bromide typically involves the quaternization of N,N,2-trimethylpropan-1-amine with methyl bromide. This reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N,2-Tetramethylpropan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions may yield various substituted ammonium compounds .
Applications De Recherche Scientifique
N,N,N,2-Tetramethylpropan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: It serves as a reagent in biochemical assays and molecular biology experiments.
Medicine: It is explored for its potential use in drug delivery systems and as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of N,N,N,2-Tetramethylpropan-1-aminium bromide involves its interaction with molecular targets through ionic and covalent bonding. It can disrupt cellular processes in microorganisms, making it effective as an antimicrobial agent. The pathways involved in its action include membrane disruption and inhibition of essential enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,2-trimethylpropan-1-amine
- N,N,N,2-Tetramethyl-2-propen-1-aminium
Uniqueness
N,N,N,2-Tetramethylpropan-1-aminium bromide stands out due to its specific structure, which imparts unique chemical properties. Its quaternary ammonium structure makes it highly effective in phase transfer catalysis and antimicrobial applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
79859-70-4 |
|---|---|
Formule moléculaire |
C7H18BrN |
Poids moléculaire |
196.13 g/mol |
Nom IUPAC |
trimethyl(2-methylpropyl)azanium;bromide |
InChI |
InChI=1S/C7H18N.BrH/c1-7(2)6-8(3,4)5;/h7H,6H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
ZTYJYEOHVVYJRC-UHFFFAOYSA-M |
SMILES canonique |
CC(C)C[N+](C)(C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl-](/img/structure/B14415381.png)

![Ethyl 6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylate](/img/structure/B14415408.png)
![Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium](/img/structure/B14415412.png)
